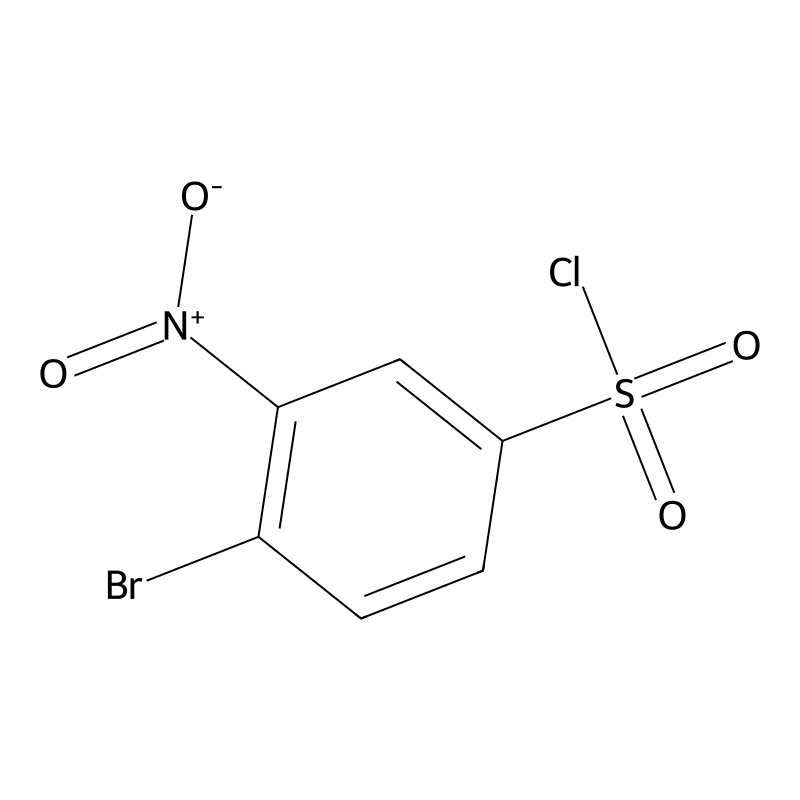

4-Bromo-3-nitrobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Bromo-3-nitrobenzenesulfonyl chloride is a versatile building block in organic synthesis, particularly for the introduction of the 4-bromo-3-nitrobenzenesulfonyl (BnNs) group. This group serves as a precursor for various functionalities, including thioethers, sulfones, and amides. The synthesis of 4-Bromo-3-nitrobenzenesulfonyl chloride can be achieved through different methods, with the most common approach involving the sulfonylation of 4-bromo-3-nitroaniline with chlorosulfonic acid [].

Applications:

Peptide Synthesis

BnNs is a valuable protecting group for cysteine residues in peptide synthesis. It effectively protects the thiol group during peptide chain assembly while being readily cleaved under mild conditions, allowing for the regeneration of the free thiol for subsequent conjugation or cyclization reactions [, ].

Modification of Biomolecules

BnNs can be used to modify various biomolecules, such as proteins and carbohydrates, to introduce new functionalities or improve their properties. For instance, BnNs conjugation to proteins can enhance their stability, water solubility, and targeting ability.

Organic Synthesis

BnNs serves as a versatile intermediate for the synthesis of diverse organic compounds. It can participate in various reactions, including nucleophilic substitution, condensation reactions, and cyclizations, leading to the formation of complex molecules with desired properties.

4-Bromo-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₃BrClNO₄S and a molecular weight of 300.51 g/mol. It features a bromine atom and a nitro group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is characterized by its reactivity due to the presence of the sulfonyl chloride, making it valuable in various

There is no documented information on the mechanism of action of 4-bromo-3-nitrobenzenesulfonyl chloride in any biological system.

- Skin and eye irritant: The chloride group can react with tissues, causing irritation [].

- Suspected respiratory irritant: Inhalation may irritate the respiratory system [].

- Environmental hazard: The bromo and nitro groups raise concerns about potential environmental toxicity, though specific data is lacking.

General safety practices:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling unknown chemicals.

- Consult with a qualified chemist for specific safety information before handling this compound.

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides.

- Electrophilic Aromatic Substitution: The nitro group can direct further substitution reactions on the aromatic ring, allowing for the introduction of additional functional groups.

- Coupling Reactions: This compound can be used in coupling reactions to synthesize more complex organic molecules, especially in the formation of aryl sulfonamides .

The synthesis of 4-bromo-3-nitrobenzenesulfonyl chloride can be achieved through several methods:

- Nitration of 4-Bromo-3-benzenesulfonyl Chloride: Starting with 4-bromobenzenesulfonyl chloride, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.

- Direct Sulfonation: The introduction of the sulfonyl chloride group can be done via chlorosulfonic acid reacting with bromonitrobenzene derivatives.

- Reactions with Chlorine Compounds: Chlorination followed by sulfonation can yield the desired compound from simpler aromatic precursors .

4-Bromo-3-nitrobenzenesulfonyl chloride has several noteworthy applications:

- Analytical Chemistry: It is utilized in liquid chromatography-mass spectrometry for enhancing detection capabilities.

- Organic Synthesis: The compound serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Research: It is frequently employed in laboratory settings for studying reaction mechanisms involving sulfonyl chlorides .

Interaction studies involving 4-bromo-3-nitrobenzenesulfonyl chloride focus primarily on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its role in synthetic pathways and its potential interactions within biological systems. Further research is needed to fully understand its interaction profiles with specific biological targets.

Several compounds share structural similarities with 4-bromo-3-nitrobenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Chlorine instead of bromine | More stable; less reactive than its brominated counterpart |

| 4-Bromo-2-nitrobenzenesulfonyl chloride | Nitro group in different position | Different electrophilic properties due to positional effects |

| 4-Iodo-3-nitrobenzenesulfonyl chloride | Iodine instead of bromine | Increased reactivity due to iodine's larger size |

The uniqueness of 4-bromo-3-nitrobenzenesulfonyl chloride lies in its balance between reactivity and stability, making it particularly useful in synthetic organic chemistry while offering distinct biological applications .